molecular formula C7H5NO B016197 Phenyl cyanate CAS No. 1122-85-6

Phenyl cyanate

Cat. No. B016197
M. Wt: 119.12 g/mol
InChI Key: CWHFDTWZHFRTAB-UHFFFAOYSA-N
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Patent
US05162360

Procedure details

Into a 2-L three neck flask equipped with a drop-in funnel, thermometer, and mechanical stirrer was placed phenol (84.3 g, 0.896 mol), cyanogen bromide (100.0 g, 0.944 mol), anhydrous ether (450 mL), and pentane (450 mL). The resulting solution was cooled (0° C.), and while stirring vigorously triethylamine 131.6 mL, 0.944 mol) was added dropwise at a rate not allowing the temperature to rise above 15° C. The resulting slurry was stirred vigorously (1 hour, 0° C.), then filtered through a glass frit. The filter cake was washed with pentane (2×400 mL), and the combined filtrates were concentrated in vacuo, then distilled to yield 94.1 g (88.2%) of phenyl cyanate as a clear liquid, b.p. 76°-79° C., 15 mm.
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
84.3 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
reactant
Reaction Step Four
Quantity
131.6 mL
Type
reactant
Reaction Step Five
Quantity
450 mL
Type
solvent
Reaction Step Six
Yield
88.2%

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N:8]#[C:9]Br.CCOCC.C(N(CC)CC)C>CCCCC>[C:1]1([O:7][C:9]#[N:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
84.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
N#CBr
Step Four
Name
Quantity
450 mL
Type
reactant
Smiles
CCOCC
Step Five
Name
Quantity
131.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
450 mL
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred vigorously (1 hour, 0° C.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thermometer, and mechanical stirrer was placed
ADDITION
Type
ADDITION
Details
was added dropwise at a rate not
CUSTOM
Type
CUSTOM
Details
to rise above 15° C
FILTRATION
Type
FILTRATION
Details
filtered through a glass frit
WASH
Type
WASH
Details
The filter cake was washed with pentane (2×400 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)OC#N
Measurements
Type Value Analysis
AMOUNT: MASS 94.1 g
YIELD: PERCENTYIELD 88.2%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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